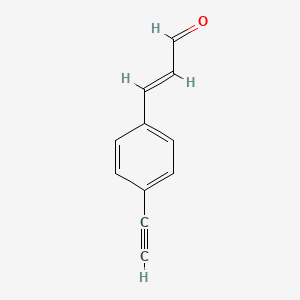

3-(4-Ethynylphenyl)prop-2-enal

Description

Contextual Significance of Enals and Ethynylphenyl Moieties in Advanced Synthesis

The enal functional group, characterized by a carbon-carbon double bond conjugated to an aldehyde, is a cornerstone in organic synthesis. This arrangement results in a polarized system, making the carbonyl carbon susceptible to nucleophilic attack and the β-carbon prone to conjugate addition reactions. worldscientific.commasterorganicchemistry.comlibretexts.org Enals are versatile intermediates, participating in a wide array of transformations including Diels-Alder reactions, Michael additions, and various condensation reactions. worldscientific.commit.eduimperial.ac.ukyoutube.com Their reactivity allows for the construction of complex carbon skeletons and the introduction of diverse functionalities.

The ethynylphenyl group, containing a terminal alkyne attached to a benzene (B151609) ring, is another key functional group in synthetic chemistry. The terminal alkyne provides a reactive handle for numerous coupling reactions, most notably the Sonogashira coupling, which forms carbon-carbon bonds between sp-hybridized and sp²-hybridized carbons. rsc.orgnih.gov This reaction is instrumental in the synthesis of conjugated systems, polymers, and complex natural products. Furthermore, the alkyne moiety itself can undergo various transformations such as cycloadditions, hydration, and reduction, adding to its synthetic utility. researchgate.netacs.org The combination of these two moieties in 3-(4-Ethynylphenyl)prop-2-enal creates a bifunctional molecule with orthogonal reactivity, allowing for selective transformations at either the enal or the ethynyl (B1212043) group. rsc.orgrsc.org

Historical Trajectory and Evolution of Research on Analogs of this compound

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the historical development of its parent structure, cinnamaldehyde (B126680), and its various analogs provides significant context. Cinnamaldehyde, or 3-phenylprop-2-enal, is a naturally occurring compound that has been known for centuries as the primary component of cinnamon oil. researchgate.netscispace.com Its simple, conjugated structure has made it a model system for studying the reactivity of α,β-unsaturated aldehydes.

Early research on cinnamaldehyde analogs focused on understanding their fundamental chemical properties and reactions. Over time, synthetic chemists developed numerous methods to prepare a wide variety of substituted cinnamaldehydes to investigate structure-activity relationships for various applications. researchgate.net The introduction of different substituents on the phenyl ring has been a common strategy to modulate the electronic properties and reactivity of the molecule. For instance, the synthesis of 4-bromocinnamaldehyde (B15041) has been a key step, as the bromo-substituent can be readily converted into other functional groups via cross-coupling reactions. nih.govacs.org

The development of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, in the latter half of the 20th century, opened up new avenues for the synthesis of more complex cinnamaldehyde derivatives, including those bearing alkyne functionalities. rsc.orgnih.gov This allowed for the creation of extended conjugated systems with potential applications in materials science and medicinal chemistry. Research in recent years has also explored the use of cinnamaldehyde derivatives in asymmetric catalysis and the synthesis of heterocyclic compounds. acs.org

Structural Features and Reactivity Potential Relevant to Academic Inquiry

The structural framework of this compound is defined by its planar, conjugated π-system extending from the aldehyde group, across the double bond, and into the phenyl ring, which is further extended by the linear ethynyl group. The molecule's IUPAC name is (E)-3-(4-ethynylphenyl)acrylaldehyde, and it has a molecular formula of C₁₁H₈O. chemsrc.com The trans-configuration of the double bond is generally more stable and is the expected geometry from most synthetic routes. researchgate.net

The reactivity of this compound can be predicted based on its constituent functional groups.

Reactivity of the Enal Moiety:

Nucleophilic Addition: The aldehyde group is a strong electrophile and will readily undergo nucleophilic addition at the carbonyl carbon. libretexts.org

Conjugate Addition: The β-carbon of the enal system is electrophilic due to conjugation and is susceptible to 1,4-conjugate addition by soft nucleophiles. nih.gov

Cycloaddition Reactions: The carbon-carbon double bond can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. mit.eduimperial.ac.ukyoutube.com

Reactivity of the Ethynyl Group:

Sonogashira Coupling: The terminal alkyne is a prime substrate for palladium-catalyzed Sonogashira coupling with aryl or vinyl halides, allowing for further extension of the conjugated system. rsc.orgnih.gov

Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," to form triazoles. nih.gov

Other Alkyne Reactions: The ethynyl group can also undergo hydration to form a ketone, reduction to an alkene or alkane, and various other addition reactions.

The bifunctional nature of this molecule allows for sequential or orthogonal chemical modifications, making it a valuable building block in the synthesis of more complex molecules. For example, one could selectively react the aldehyde, then perform a Sonogashira coupling on the alkyne, or vice-versa, leading to a diverse range of potential products.

Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables present data for closely related and well-characterized analogous compounds. This information provides a reasonable approximation of the expected properties and spectral characteristics.

Table 1: Physicochemical Properties of Cinnamaldehyde Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Cinnamaldehyde | C₉H₈O | 132.16 | -7.5 |

| 4-Bromocinnamaldehyde | C₉H₇BrO | 211.06 | 81-82 |

| 4-Chlorocinnamaldehyde | C₉H₇ClO | 166.60 | 58-59 |

| 4-Methoxycinnamaldehyde | C₁₀H₁₀O₂ | 162.19 | 2-4 |

| 3-(4-Hydroxyphenyl)prop-2-enal | C₉H₈O₂ | 148.16 | 135-138 |

Data sourced from various chemical suppliers and literature. acs.orgnih.gov

Table 2: Representative ¹H-NMR Spectral Data for Cinnamaldehyde Analogs (in CDCl₃)

| Compound Name | δ H-α (ppm) | δ H-β (ppm) | δ Aldehyde (ppm) | Jα,β (Hz) |

| Cinnamaldehyde | 6.72 | 7.49 | 9.70 | 16.0 |

| 4-Bromocinnamaldehyde | 6.64 | 7.37 | 9.65 | 16.0 |

| (E)-3-(4-Benzoylphenyl)acrylaldehyde | 6.79 | 7.49 | 9.76 | 16.0 |

| (E)-3-(4-Phenoxyphenyl)acrylaldehyde | 6.64 | 7.41 | 9.67 | 15.8 |

Data is representative and sourced from published research. worldscientific.comresearchgate.net The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8O |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

(E)-3-(4-ethynylphenyl)prop-2-enal |

InChI |

InChI=1S/C11H8O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h1,3-9H/b4-3+ |

InChI Key |

QDDTYRUFLAVPAF-ONEGZZNKSA-N |

Isomeric SMILES |

C#CC1=CC=C(C=C1)/C=C/C=O |

Canonical SMILES |

C#CC1=CC=C(C=C1)C=CC=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 4 Ethynylphenyl Prop 2 Enal

Convergent and Linear Synthesis Pathways to the 3-(4-Ethynylphenyl)prop-2-enal Core

For this compound, a convergent approach is highly advantageous. Key fragments, such as 4-ethynylbenzaldehyde (B1303622) and a two-carbon aldehyde equivalent, can be synthesized separately and then coupled.

Construction of the α,β-Unsaturated Aldehyde Framework

The α,β-unsaturated aldehyde moiety is a cornerstone of the target molecule's structure. Several classic and modern organic reactions can be employed for its construction.

Aldol (B89426) Condensation: The base-catalyzed Claisen-Schmidt condensation is a direct method, involving the reaction of an aromatic aldehyde with an aliphatic aldehyde or ketone. For this target, 4-ethynylbenzaldehyde would be reacted with acetaldehyde. This reaction proceeds through an aldol adduct, which readily dehydrates to form the stable conjugated enal system.

Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons reaction) provide excellent control over the formation of the carbon-carbon double bond. Reacting 4-ethynylbenzaldehyde with a phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde, can yield the desired product. The Horner-Wadsworth-Emmons modification often provides superior yields and stereoselectivity for the (E)-isomer.

Oxidation of Allylic Alcohols: The α,β-unsaturated aldehyde can also be formed by the selective oxidation of the corresponding allylic alcohol, 3-(4-ethynylphenyl)prop-2-en-1-ol. This precursor can be synthesized by reacting 4-ethynylbenzaldehyde with a vinyl Grignard reagent. A variety of mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), are effective for this transformation.

| Method | Reactants | Key Features | Typical Conditions |

|---|---|---|---|

| Claisen-Schmidt Condensation | 4-Ethynylbenzaldehyde + Acetaldehyde | Direct, atom-economical. | Aqueous base (NaOH, KOH) at room temperature. |

| Wittig Reaction | 4-Ethynylbenzaldehyde + Phosphorus Ylide | Forms C=C bond reliably; stereoselectivity can be an issue. | Anhydrous solvent (THF, Et₂O), often at low temperatures. |

| Horner-Wadsworth-Emmons | 4-Ethynylbenzaldehyde + Phosphonate Ester | Excellent (E)-stereoselectivity, water-soluble byproducts. | Base (NaH, K₂CO₃) in an organic solvent. |

| Oxidation of Allylic Alcohol | 3-(4-ethynylphenyl)prop-2-en-1-ol | Mild conditions, avoids strong bases. | MnO₂, PCC in a chlorinated solvent (e.g., CH₂Cl₂). |

Introduction and Functionalization of the 4-Ethynylphenyl Moiety

The 4-ethynylphenyl group can be incorporated either by starting with a pre-functionalized building block or by introducing the ethynyl (B1212043) group onto an existing phenyl ring.

A common and effective strategy involves the use of a protected alkyne, such as 4-((trimethylsilyl)ethynyl)benzaldehyde. mdpi.com The trimethylsilyl (B98337) (TMS) group protects the acidic terminal alkyne proton, preventing it from interfering with subsequent reactions, particularly those involving strong bases or organometallic reagents. The TMS group can be easily removed in a final step using fluoride (B91410) reagents (e.g., TBAF) or basic conditions. mdpi.com

Alternatively, the ethynyl group can be installed via a Sonogashira coupling reaction. This involves the palladium- and copper-catalyzed cross-coupling of a terminal alkyne (like trimethylsilylacetylene) with an aryl halide (such as 4-bromobenzaldehyde). This method is highly versatile and tolerant of a wide range of functional groups.

Strategies Utilizing Propargyl Alcohol Precursors (e.g., Meyer–Schuster Rearrangement Analogues)

The Meyer-Schuster rearrangement offers an elegant pathway to α,β-unsaturated carbonyl compounds from propargyl alcohols. wikipedia.orgrsc.org This acid-catalyzed reaction involves a 1,3-hydroxyl shift followed by tautomerization. wikipedia.orgresearchgate.net For the synthesis of this compound, the required precursor would be 1-(4-ethynylphenyl)prop-2-yn-1-ol. This propargyl alcohol can be readily synthesized by the addition of an acetylide anion (e.g., from lithium acetylide) to 4-ethynylbenzaldehyde.

The traditional Meyer-Schuster rearrangement often requires harsh conditions with strong acids. wikipedia.org However, modern catalytic variants have been developed that proceed under much milder conditions, employing transition metals or Lewis acids. wikipedia.orgnih.gov Gold(I) and ruthenium-based catalysts have proven particularly effective, expanding the reaction's scope and improving yields. nih.gov

| Catalyst Type | Examples | Advantages |

|---|---|---|

| Brønsted Acids (Traditional) | H₂SO₄, PTSA | Simple, inexpensive reagents. |

| Transition Metal Catalysts | Au(I), Ag(I), Ru(II) complexes | Milder conditions, higher selectivity, broader substrate scope. wikipedia.orgnih.gov |

| Lewis Acids | InCl₃ | Can be used with microwave irradiation for rapid reactions. wikipedia.org |

Chemo- and Stereoselective Synthetic Approaches Towards this compound and its Derivatives

While this compound itself is achiral, the synthesis of its derivatives often requires precise control over chemo- and stereoselectivity. Chemoselectivity involves differentiating between similar functional groups, while stereoselectivity concerns the spatial arrangement of atoms.

Diastereoselective Synthesis Considerations

Diastereomers are stereoisomers that are not mirror images of each other. The synthesis of derivatives of this compound can generate multiple stereocenters, making diastereoselective control crucial. For example, a tandem reaction involving a nucleophilic addition to the aldehyde followed by an addition across the double bond would create two new stereocenters.

Achieving diastereoselectivity can be accomplished through several strategies:

Substrate Control: A pre-existing chiral center in the molecule can direct the approach of a reagent to one face of a reactive site, favoring the formation of one diastereomer.

Reagent Control: The use of a chiral reagent or catalyst can create a diastereomeric transition state that is lower in energy, leading to the preferential formation of one product.

Protecting Groups: Bulky protecting groups can be used to sterically block one face of the molecule, directing attack to the opposite face.

Enantioselective Synthesis Strategies (e.g., Asymmetric Transfer Hydrogenation Analogues)

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. A key strategy for accessing chiral derivatives related to this compound is through asymmetric reduction. Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones and imines to chiral alcohols and amines, respectively. mdpi.com

The Noyori-Ikariya catalysts, which are typically ruthenium(II) complexes with a chiral diamine ligand like TsDPEN, are highly effective for ATH. mdpi.com While the direct ATH of the aldehyde in the target molecule would produce a chiral allylic alcohol, a common strategy involves the asymmetric reduction of a ketone precursor. For instance, a precursor ketone could be reduced to a chiral secondary alcohol with high enantiomeric excess. This chiral alcohol can then be elaborated into various chiral derivatives, preserving the stereochemistry established by the ATH step. This approach was successfully used in the enantioselective synthesis of the potent anti-HIV nucleoside EFdA. nih.gov

| Component | Example | Function |

|---|---|---|

| Precatalyst | [RuCl₂(p-cymene)]₂ | Source of the active metal center. |

| Chiral Ligand | (R,R)- or (S,S)-TsDPEN | Induces enantioselectivity. mdpi.com |

| Hydrogen Donor | Formic acid/triethylamine azeotrope or isopropanol | Provides the hydride for reduction. mdpi.com |

| Solvent | CH₂Cl₂, CH₃CN | Reaction medium. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and efficient chemical processes. Key areas of focus include the use of solvent-free reaction conditions to minimize waste and the development of atom-economical methods that maximize the incorporation of starting materials into the final product.

Solvent-Free and Atom-Economical Methodologies

The Claisen-Schmidt condensation is a prominent method for the formation of α,β-unsaturated ketones, which is a core structural feature of this compound. This reaction typically involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. A plausible and direct synthetic route to this compound is the Claisen-Schmidt condensation of 4-ethynylbenzaldehyde with acetaldehyde.

In line with green chemistry, this reaction can be performed under solvent-free conditions. For instance, the reaction can be carried out by grinding the reactants with a solid base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a mortar and pestle. nih.govresearchgate.net This technique eliminates the need for organic solvents, which are often hazardous and contribute to environmental pollution. researchgate.net The absence of a solvent simplifies the work-up procedure and can lead to higher yields and purity of the product. nih.govresearchgate.net

Table 1: Comparison of Solvent-Based and Solvent-Free Claisen-Schmidt Condensation

| Feature | Solvent-Based Method | Solvent-Free Method |

| Reaction Medium | Organic Solvents (e.g., ethanol, methanol) | None (grinding) |

| Catalyst | Soluble bases (e.g., NaOH, KOH) | Solid bases (e.g., NaOH, KOH) nih.gov |

| Waste Generation | High (solvent waste) | Low (minimal waste) researchgate.net |

| Work-up | Often requires extraction and solvent removal | Simpler, direct isolation of product nih.gov |

| Energy Consumption | Heating may be required | Mechanical energy (grinding) at room temperature |

Atom economy is another critical principle of green chemistry. In the context of the Claisen-Schmidt condensation for synthesizing this compound, the primary byproduct is water, leading to a high atom economy.

An alternative strategy for synthesizing the precursor, 4-ethynylbenzaldehyde, involves the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. skku.edu To maximize atom economy in a potential Sonogashira coupling step for a precursor, the choice of reactants is important. The synthesis of core/shell nanoparticles with a cheaper metal core and a noble metal shell is one approach to enhance the atom economy of precious metal catalysts. skku.eduresearchgate.netnih.gov

Catalyst Development for Sustainable Synthesis

The development of sustainable and reusable catalysts is a cornerstone of green chemistry and is highly relevant to the synthesis of this compound. For the Claisen-Schmidt condensation route, research has focused on replacing homogeneous catalysts with heterogeneous solid catalysts.

Heterogeneous catalysts, such as mixed oxides derived from layered double hydroxides (LDHs), have shown significant activity in Claisen-Schmidt condensations. mdpi.commdpi.com These catalysts offer several advantages, including ease of separation from the reaction mixture, potential for reuse over multiple cycles, and often milder reaction conditions. For example, Mg-Al or Mg-Fe-Al mixed oxides can effectively catalyze the condensation of benzaldehyde (B42025) derivatives with ketones. mdpi.com The basicity of these catalysts can be tuned by altering the metal composition and calcination temperature, which in turn influences their catalytic activity. mdpi.com

Table 2: Examples of Sustainable Catalysts for Claisen-Schmidt Condensation

| Catalyst Type | Example | Advantages |

| Mixed Oxides | Mg-Al, Mg-Fe-Al LDHs mdpi.com | Reusable, easily separated, tunable basicity. mdpi.com |

| Natural Phosphates | Hydroxyapatite | Inexpensive, environmentally benign. |

| Solid Bases | Solid NaOH, KOH nih.gov | Effective for solvent-free reactions, high yields. nih.gov |

| Ionic Liquids | Environmentally benign ionic liquids ju.edu.sa | Reusable, can be used in aqueous media. ju.edu.sa |

The stability and reusability of these catalysts are key metrics for their sustainability. Studies have shown that some mixed oxide catalysts can be used for several consecutive reaction cycles with only a minor decrease in conversion efficiency. mdpi.com Furthermore, the development of catalysts that can function effectively in greener solvents, such as water or under solvent-free conditions, is a major area of research. ju.edu.sa The use of ultrasound irradiation in conjunction with a recyclable ionic liquid catalyst in water represents an innovative and sustainable approach to chalcone (B49325) synthesis via Claisen-Schmidt condensation. ju.edu.sa

For the Sonogashira coupling, which could be employed in the synthesis of the 4-ethynylbenzaldehyde precursor, catalyst development has focused on creating highly active and atom-economical systems. This includes the design of palladium-based catalysts with high efficiency to minimize the amount of precious metal used. The development of Ni/Pd core/shell nanoparticles is a notable advancement, where a less expensive nickel core is coated with a catalytically active palladium shell, thus maximizing the surface area of the precious metal and improving atom economy. skku.eduresearchgate.netnih.gov

Reactivity and Mechanistic Investigations of 3 4 Ethynylphenyl Prop 2 Enal

Electrophilic and Nucleophilic Reactivity at the Aldehyde and Alkene Moieties

The reactivity of 3-(4-ethynylphenyl)prop-2-enal is dominated by the α,β-unsaturated aldehyde functionality. Resonance analysis reveals that there are two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-1) and the β-carbon (C-3) of the alkene. pressbooks.pub This dual reactivity gives rise to two competing pathways for nucleophilic addition: direct 1,2-addition to the carbonyl group and 1,4-conjugate addition (also known as Michael addition) to the carbon-carbon double bond. libretexts.orgfiveable.meopenstax.org

Conjugate addition, or 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. The electron-withdrawing nature of the aldehyde group polarizes the C=C double bond, rendering the β-carbon electron-deficient and thus susceptible to attack by nucleophiles. fiveable.memakingmolecules.com The reaction proceeds via the attack of a nucleophile on the β-carbon, which generates a resonance-stabilized enolate intermediate. openstax.orgmasterorganicchemistry.com Subsequent protonation of this enolate at the α-carbon yields the final saturated aldehyde product. libretexts.orgmasterorganicchemistry.com

This pathway is generally favored by "soft" nucleophiles, which have a more diffuse charge and are more polarizable. youtube.com A variety of nucleophiles can participate in conjugate addition with substrates like this compound.

| Nucleophile Class | Specific Example | Resulting Product Type |

|---|---|---|

| Organocuprates | Lithium dimethylcuprate ((CH₃)₂CuLi) | β-Alkylated Aldehyde |

| Thiols | Benzyl mercaptan (BnSH) | β-Thioether Aldehyde |

| Amines | Secondary amines (e.g., Piperidine) | β-Amino Aldehyde |

| Enolates | Diethyl malonate anion | 1,5-Dicarbonyl Compound |

| Cyanide | Hydrogen cyanide (HCN) | β-Cyano Aldehyde |

The mechanism for the conjugate addition of a secondary amine, for instance, involves the initial attack of the nitrogen lone pair on the β-carbon, followed by proton transfer to form a stable β-amino aldehyde. makingmolecules.com

The competition between 1,2-addition and 1,4-addition is a central theme in the reactivity of α,β-unsaturated aldehydes. The outcome is determined by several factors, including the nature of the nucleophile and the reaction conditions. pressbooks.pubyoutube.com

1,2-Addition (Direct Addition): This pathway involves the direct attack of a nucleophile on the electrophilic carbonyl carbon. It is generally favored by "hard" nucleophiles, which are typically highly basic, charged, and non-polarizable. youtube.com Examples include Grignard reagents (RMgX) and organolithium reagents (RLi). masterorganicchemistry.com This reaction is often irreversible and proceeds under kinetic control, meaning the product that is formed fastest is the major product. libretexts.org

1,4-Addition (Conjugate Addition): As described previously, this pathway is favored by soft nucleophiles. These reactions are often reversible, and the final product distribution is governed by the relative stability of the products (thermodynamic control). openstax.orglibretexts.org The 1,4-adduct, which retains the highly stable carbonyl group, is typically the thermodynamically favored product. libretexts.org

| Factor | 1,2-Addition (Direct) | 1,4-Addition (Conjugate) |

|---|---|---|

| Site of Attack | Carbonyl Carbon (C-1) | β-Carbon of Alkene (C-3) |

| Favored by | Hard Nucleophiles (e.g., RMgX, RLi, LiAlH₄) | Soft Nucleophiles (e.g., R₂CuLi, Amines, Thiols, Enolates) |

| Reaction Control | Often Kinetic Control (faster reaction) | Often Thermodynamic Control (more stable product) |

| Product Type | Allylic Alcohol | Saturated Aldehyde |

Cycloaddition and Annulation Reactions Involving this compound

The conjugated π-system of this compound makes it an excellent substrate for cycloaddition and annulation reactions, which are powerful methods for constructing cyclic and polycyclic structures.

In [3+2] cycloaddition reactions, a three-atom (4π-electron) component, known as a 1,3-dipole, reacts with a two-atom (2π-electron) component, the dipolarophile. nih.gov The electron-deficient alkene moiety of this compound serves as an effective dipolarophile. Azomethine ylides, which are common 1,3-dipoles, can be generated in situ from the condensation of an aldehyde with an α-amino acid. nih.gov The reaction of an azomethine ylide with this compound would lead to the formation of a highly substituted five-membered pyrrolidine (B122466) ring, a core structure in many natural products and pharmaceuticals. thieme.de The reaction is highly regio- and stereoselective. nih.gov In some cases, if the aldehyde group of the substrate acts as the dipolarophile, oxazolidine (B1195125) derivatives can be formed. mdpi.com

| 1,3-Dipole Source | Dipolarophile | Product Heterocycle |

|---|---|---|

| Isatin + Sarcosine | Alkene of this compound | Spiro[pyrrolidine-aryl] derivative |

| Formaldehyde + Sarcosine | Alkene of this compound | N-methyl-pyrrolidine derivative |

| Thermal ring-opening of aziridines | Aldehyde of this compound | Oxazolidine derivative |

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can reverse the polarity of aldehydes (umpolung). mdpi.com In the context of α,β-unsaturated aldehydes, NHCs can catalyze powerful annulation reactions. A notable example is the asymmetric synthesis of spiropyrazolone-butenolides from the reaction of enals and pyrazolin-4,5-diones. nih.govuva.es

The catalytic cycle begins with the reaction of the NHC with the aldehyde of a β-substituted enal, forming a Breslow intermediate. nih.govacs.org This intermediate then evolves into a key reactive species known as a homoenolate. nih.govacs.org This homoenolate can then act as a nucleophile, attacking the pyrazolone. The subsequent cascade involves an addition-dehalogenation-lactonization sequence to construct the spirocyclic butenolide product and regenerate the NHC catalyst. acs.org While this specific transformation has been demonstrated with β-bromoenals, the underlying principle of NHC-homoenolate generation from enals is broadly applicable. nih.gov This methodology provides access to complex chiral spiroheterocycles with high yields and enantioselectivities. nih.govuva.es

| Component | Role / Example |

|---|---|

| Enol Source | β-Bromo-α,β-unsaturated aldehydes |

| Nucleophile | 1,3-Disubstituted pyrazolin-4,5-diones |

| Catalyst | Chiral N-Heterocyclic Carbene (NHC) |

| Key Intermediate | Breslow Intermediate / Homoenolate |

| Product Class | Chiral Spiropyrazolone-butenolides |

| Typical Outcome | Good yields (up to 88%) and high enantioselectivities (up to 97:3 er). nih.gov |

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org It is a powerful, stereospecific reaction for carbon-carbon bond formation. masterorganicchemistry.com The alkene in this compound is activated by the conjugated electron-withdrawing aldehyde group, making it an excellent dienophile for "normal-demand" Diels-Alder reactions. organic-chemistry.org

In this transformation, this compound would react with an electron-rich diene, such as 2,3-dimethyl-1,3-butadiene (B165502) or cyclopentadiene. The reaction proceeds through a concerted, cyclic transition state, leading to the formation of a substituted cyclohexene (B86901) ring with a high degree of stereochemical control. wikipedia.orgsigmaaldrich.com The relative orientation of the substituents on both the diene and dienophile is preserved in the product. masterorganicchemistry.com

| Diene (4π component) | Dienophile (2π component) | Product Type |

|---|---|---|

| 1,3-Butadiene | This compound | Substituted Cyclohexene |

| Cyclopentadiene | This compound | Bicyclic Adduct (Norbornene derivative) |

| Danishefsky's Diene | This compound | Functionalized Cyclohexenone (after hydrolysis) |

| 2,3-Dimethyl-1,3-butadiene | This compound | Dimethyl-substituted Cyclohexene |

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The dual functionality of this compound allows for selective transformations targeting either the ethynyl (B1212043) group or the propenal moiety. Metal catalysts play a pivotal role in activating these sites, enabling a range of complex molecular constructions.

Gold(I)-Catalyzed Alkyne Activation

Gold(I) complexes are renowned for their exceptional carbophilicity, selectively activating carbon-carbon triple bonds toward nucleophilic attack. nih.govpolyu.edu.hk In the case of this compound, a molecule possessing both an alkyne and a carbonyl group (an internal nucleophile), gold(I) catalysis can initiate intramolecular cyclization cascades.

The reaction mechanism typically begins with the π-activation of the alkyne by a cationic gold(I) species. This activation renders the alkyne highly electrophilic, prompting an intramolecular attack by the carbonyl oxygen. This process, known as a 6-endo-dig cyclization, would lead to the formation of a cyclic oxonium intermediate. Subsequent rearrangement or trapping of this intermediate can yield complex heterocyclic scaffolds. While specific studies on this compound are not extensively documented, the reactivity of analogous 1,6-enynes and related arylalkynes suggests that such pathways are highly plausible. researchgate.net The precise outcome is often dependent on the ligand framework of the gold catalyst and the reaction conditions.

In addition to intramolecular reactions, the gold-activated alkyne is susceptible to intermolecular nucleophilic attack. For instance, in the presence of water or alcohols, gold(I) catalysts can facilitate hydration or hydroalkoxylation to produce methyl ketones or vinyl ethers, respectively, at the terminal alkyne position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling Context)

The terminal alkyne of this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for constructing conjugated systems. rsc.org The Sonogashira reaction typically employs a palladium(0) catalyst and a copper(I) co-catalyst. rsc.org

The catalytic cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) complex, followed by a transmetalation step with a copper(I) acetylide (formed from this compound and the Cu(I) co-catalyst), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

This methodology allows this compound to be incorporated into larger molecular architectures. For example, it can be used as a monomer in polymerization reactions with di- or polyhalogenated aromatic compounds to synthesize conjugated microporous polymers. nih.govacs.org These materials are of interest for applications in electronics and materials science.

| Aryl Halide Partner | Catalyst System | Product Type | Application |

| 1,4-Diiodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Conjugated Polymer | Molecular Wires |

| 4-Bromobenzonitrile | Pd(OAc)₂ / PPh₃ / CuI | Extended π-System | Optical Materials |

| 2-Iodothiophene | Pd₂(dba)₃ / XPhos / CuI | Heteroaromatic Enyne | Organic Electronics |

This table presents representative examples of Sonogashira couplings based on the reactivity of terminal aryl alkynes.

Copper-Catalyzed Processes

Copper catalysts are integral to several transformations involving the functional groups of this compound. Beyond its co-catalyst role in the Sonogashira reaction, copper(I) is the primary catalyst for the azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. The terminal alkyne of this compound can react with a wide array of organic azides under mild conditions, typically using a Cu(I) source like copper(I) iodide or in situ reduction of copper(II) sulfate (B86663) with sodium ascorbate.

Furthermore, copper-based catalysts can be employed in hydrogenation reactions. While palladium and platinum are more common for alkyne hydrogenation, certain copper catalysts have shown selectivity in the hydrogenation of α,β-unsaturated aldehydes. researchgate.net Depending on the catalyst formulation and reaction conditions, selective reduction of the aldehyde to an alcohol, the alkene to an alkane, or both can be achieved. For instance, copper-based catalysts are used in the industrial ethynylation of formaldehyde, highlighting their role in activating both alkynes and carbonyls. mdpi.comrsc.orgrsc.org

Organocatalytic Applications and Reaction Pathway Elucidation

Organocatalysis offers a complementary, metal-free approach to activating this compound. These methods typically target the enal moiety, leveraging its electrophilic nature to construct chiral centers.

Iminium Ion Activation Strategies in Asymmetric Catalysis

The α,β-unsaturated aldehyde functionality of this compound can be activated through the formation of an iminium ion. This strategy, central to asymmetric organocatalysis, involves the reversible condensation of the enal with a chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether). researchgate.netprinceton.edu

The formation of the cationic iminium ion significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the π-system, rendering the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. The chiral environment established by the catalyst directs the nucleophilic attack to one face of the molecule, enabling high levels of enantioselectivity. This activation mode is widely used in asymmetric Michael additions, Friedel-Crafts alkylations, and cycloaddition reactions. nih.gov The reaction is completed by hydrolysis of the resulting enamine intermediate, which regenerates the catalyst and yields the chiral product.

| Nucleophile | Chiral Amine Catalyst | Reaction Type | Product Stereochemistry |

| Dimethyl malonate | Diarylprolinol Silyl Ether | Michael Addition | (R)-configuration |

| Indole | Imidazolidinone | Friedel-Crafts Alkylation | (S)-configuration |

| Nitromethane | Diphenylprolinol | Michael Addition | (R)-configuration |

This table illustrates potential asymmetric reactions of α,β-unsaturated aldehydes via iminium ion catalysis.

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a multitude of asymmetric transformations. nih.govbeilstein-journals.org CPAs function as bifunctional catalysts, capable of activating both the electrophile and the nucleophile through hydrogen bonding. libretexts.org

In reactions involving this compound, a CPA can activate the enal by protonating the carbonyl oxygen. This activation enhances the electrophilicity of the β-carbon, facilitating conjugate addition of nucleophiles. nih.gov The chiral backbone of the phosphoric acid, typically a BINOL or SPINOL derivative, creates a well-defined chiral pocket. The conjugate base of the acid (the phosphate (B84403) anion) can simultaneously interact with and orient the incoming nucleophile, leading to highly organized, enantioselective transition states. beilstein-journals.orglibretexts.org This dual-activation model is effective for various reactions, including transfer hydrogenations, cycloadditions, and additions of nucleophiles like thiols or indoles to enals. acs.orgacs.org

Computational and Theoretical Investigations of 3 4 Ethynylphenyl Prop 2 Enal

Electronic Structure and Molecular Orbital Theory Analysis (HOMO-LUMO)

The electronic properties of 3-(4-Ethynylphenyl)prop-2-enal are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Molecular Orbital Theory provides a framework for understanding the chemical reactivity and kinetic stability of a molecule based on these orbitals. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to predicting how the molecule will interact with other species.

The energy of the HOMO is directly related to the ionization potential and signifies the molecule's electron-donating capability. Conversely, the LUMO energy relates to the electron affinity and indicates the molecule's ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and requires less energy to be excited. nih.gov

In conjugated systems like this compound, the HOMO is typically a π-orbital with electron density delocalized across the carbon backbone, while the LUMO is a corresponding π*-antibonding orbital. Computational studies, often using Density Functional Theory (DFT), are employed to calculate the energies of these orbitals. researchgate.net These calculations reveal that modifications to the molecular structure can tune the HOMO-LUMO gap, thereby altering the electronic and optical properties of the molecule.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -5.5 | Electron-donating capacity |

| ELUMO | -2.5 to -1.5 | Electron-accepting capacity |

| ΔE (HOMO-LUMO Gap) | 3.0 to 4.0 | Chemical reactivity and stability |

Density Functional Theory (DFT) Studies for Conformational and Vibrational Analysis

Density Functional Theory (DFT) has become a standard computational tool for investigating the structural and vibrational properties of organic molecules due to its balance of accuracy and computational cost. mdpi.comresearchgate.net For a flexible molecule like this compound, which has rotational freedom around its single bonds, DFT is used to perform conformational analysis to identify the most stable geometric structure.

Conformational Analysis: This is achieved by calculating the potential energy surface (PES) of the molecule as a function of the dihedral angles of the rotatable bonds. The structure corresponding to the global minimum on the PES is the most stable conformer. researchgate.net These studies are crucial as the molecular conformation influences its physical, chemical, and biological properties.

Vibrational Analysis: Following geometric optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. researchgate.net The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net This theoretical spectrum is an invaluable aid in interpreting and assigning bands in experimentally recorded spectra. For this compound, key vibrational modes would include the C≡C triple bond stretch of the ethynyl (B1212043) group, the C=O stretch of the aldehyde, and the C=C stretch of the propenal moiety.

| Vibrational Mode | Typical Calculated Frequency (cm-1) | Functional Group |

|---|---|---|

| C-H stretch (alkyne) | ~3300 | -C≡C-H |

| C≡C stretch | ~2150 | Ethynyl |

| C=O stretch | ~1700 | Aldehyde |

| C=C stretch | ~1620 | Propenal |

| C-H bend (aromatic) | ~850 | Phenyl ring |

Elucidation of Reaction Mechanisms via Transition State Calculations

Computational chemistry provides powerful tools to explore the detailed pathways of chemical reactions, offering insights that are often difficult to obtain experimentally. For this compound, theoretical methods can be used to study various reactions, such as nucleophilic additions to the carbonyl group or cycloaddition reactions involving the double bond.

The core of this analysis involves locating the transition state (TS) for a given reaction step. A transition state is a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. mdpi.com The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate. mdpi.com

Once a TS structure is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. These calculations map the reaction pathway downhill from the TS to connect it to the corresponding reactant and product minima on the PES, thereby confirming the nature of the transformation. mdpi.com Such studies can reveal whether a reaction is concerted or stepwise and can explain observed regioselectivity or stereoselectivity. mdpi.com

Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding, Dispersion Interactions)

While covalent bonds define the structure of a molecule, weaker noncovalent interactions govern its intermolecular associations, influencing properties like crystal packing, solubility, and biological activity. harvard.edunih.gov For this compound, important noncovalent interactions include hydrogen bonding, π-π stacking, and dispersion forces.

The aldehyde oxygen can act as a hydrogen bond acceptor, and the terminal alkyne hydrogen can act as a weak hydrogen bond donor. Furthermore, the phenyl ring can participate in π-π stacking interactions with other aromatic systems. These interactions play a crucial role in stabilizing transition states in catalytic reactions and are fundamental to molecular recognition and supramolecular chemistry. harvard.edumdpi.com

Computational methods are used to visualize and quantify these weak interactions. Techniques such as Hirshfeld surface analysis can partition crystal space and provide a quantitative summary of different types of intermolecular contacts. researchgate.net This allows for a detailed understanding of how molecules assemble in the solid state.

Prediction of Spectroscopic Parameters to Aid Characterization

Computational quantum chemistry is highly effective at predicting various spectroscopic parameters, which greatly assists in the characterization of newly synthesized compounds and the interpretation of experimental data.

For this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting its electronic absorption spectrum (UV-Vis). materialsciencejournal.org These calculations yield the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which are related to the intensity of the absorption bands. nih.gov The analysis of the molecular orbitals involved in these electronic transitions (e.g., HOMO to LUMO) provides insight into their nature, such as identifying them as π→π* or n→π* transitions. This is particularly important for conjugated systems where π→π* transitions are dominant and responsible for their characteristic colors and photophysical properties.

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|

| S1 | ~300-350 | > 0.5 | HOMO → LUMO (π→π) |

| S2 | ~250-280 | > 0.2 | HOMO-1 → LUMO (π→π) |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 3 4 Ethynylphenyl Prop 2 Enal

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and carbon-13 (¹³C) NMR are the primary techniques for determining the carbon-hydrogen framework of a molecule. While specific experimental data for 3-(4-ethynylphenyl)prop-2-enal is not widely published, data from the closely related derivative, (E)-3-(4-ethynylphenyl)-1-phenylprop-2-en-1-one, offers significant insight into the expected spectral features rsc.org.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a this compound analogue reveals distinct signals for each proton. The aldehydic proton is expected to appear significantly downfield, typically in the range of δ 9.5-10 ppm, due to the deshielding effect of the carbonyl group libretexts.org. The vinyl protons of the propenal moiety will exhibit characteristic doublet or doublet of doublets splitting patterns, with coupling constants indicative of their trans or cis relationship. Protons on the aromatic ring will resonate in the aromatic region (δ 7.0-8.0 ppm), and their splitting patterns will depend on the substitution. The terminal ethynyl (B1212043) proton will appear as a singlet, typically around δ 3.0 ppm rsc.org.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde is the most deshielded, appearing around δ 190-205 ppm libretexts.org. The carbons of the aromatic ring and the double bond will resonate in the δ 120-150 ppm region libretexts.org. The sp-hybridized carbons of the ethynyl group have characteristic chemical shifts between δ 70 and 90 ppm rsc.org.

The following table summarizes the ¹H and ¹³C NMR data for the closely related compound (E)-3-(4-ethynylphenyl)-1-phenylprop-2-en-1-one rsc.org.

| Assignment | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (151 MHz, CDCl₃) δ (ppm) |

| Phenyl-H | 8.07 – 7.97 (m, 2H) | 190.37 (C=O) |

| Vinyl-H (α to C=O) | 7.78 (d, J = 15.7 Hz, 1H) | 143.74 (Vinyl-C) |

| Aromatic-H | 7.66 – 7.47 (m, 8H) | 138.15 (Aromatic-C) |

| Ethynyl-H | 3.21 (s, 1H) | 135.33, 133.08, 132.77, 128.81, 128.65, 128.40 (Aromatic/Vinyl-C) |

| 124.26, 122.99 (Aromatic-C) | ||

| 83.32, 79.57, 79.55 (Ethynyl-C) |

This data is for (E)-3-(4-ethynylphenyl)-1-phenylprop-2-en-1-one, a derivative of the target compound.

To unambiguously assign all proton and carbon signals and to determine the detailed molecular structure, advanced NMR techniques are employed.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are powerful tools for establishing connectivity within a molecule.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, which helps in identifying adjacent protons, for instance, within the vinyl group and the aromatic ring sdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons columbia.edu.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the phenyl ring to the propenal chain and the ethynyl group columbia.edu.

Solid-State NMR: For the analysis of the compound in its solid form, solid-state NMR (ssNMR) can provide valuable information about the molecular conformation and packing in the crystal lattice. While challenging for proton-rich organic solids due to significant line broadening, techniques like magic-angle spinning (MAS) can improve spectral resolution rsc.org. 2D ssNMR experiments can reveal through-space proximities between atoms, offering insights into the intermolecular interactions that govern the solid-state structure rsc.orgnih.gov.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups. For this compound, the FT-IR spectrum is expected to show several characteristic absorption bands. The most prominent will be the strong C=O stretching vibration of the aldehyde, typically found in the range of 1660-1770 cm⁻¹ pressbooks.pub. The presence of conjugation with the double bond and aromatic ring would likely shift this band to a lower wavenumber pressbooks.pub. The C-H stretch of the aldehyde group gives rise to a characteristic pair of bands around 2720 and 2820 cm⁻¹ libretexts.org. The terminal alkyne C≡C stretch is expected to appear as a sharp, weak to medium band around 2100-2140 cm⁻¹, while the ≡C-H stretch will be a sharp, strong band near 3300 cm⁻¹ ajchem-a.com. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region rsc.org.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aldehyde | C=O stretch | 1680 - 1710 |

| C-H stretch | 2720, 2820 | |

| Alkyne | C≡C stretch | 2100 - 2140 |

| ≡C-H stretch | ~3300 | |

| Alkene | C=C stretch | 1600 - 1650 |

| =C-H bend (out-of-plane) | 960 - 990 | |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| C-H stretch | 3000 - 3100 |

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for nonpolar bonds and symmetric vibrations. Therefore, the C=C stretching of the propenal chain and the aromatic ring, as well as the C≡C stretching of the ethynyl group, are expected to give strong signals in the Raman spectrum nih.gov. The symmetrical nature of the substituted benzene (B151609) ring may also lead to characteristic Raman bands. The aldehyde C=O stretch will also be present, but often with a lower intensity compared to FT-IR researchgate.net.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. For this compound (molecular weight: 156.18 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₁₁H₈O).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of cinnamaldehyde (B126680), a related compound, shows characteristic losses of H, CO, and the phenyl group researchgate.net. For this compound, the molecular ion peak (M⁺˙) at m/z 156 would be expected. Key fragmentation pathways could include:

Loss of a hydrogen atom to form the stable [M-H]⁺ ion at m/z 155.

Loss of the aldehyde group (-CHO) to give a fragment at m/z 127.

Cleavage of the propenal chain, leading to the formation of the ethynylphenyl cation at m/z 101.

Electron Ionization (EI) and Electrospray Ionization (ESI) MS

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques used in mass spectrometry, each providing complementary information.

Electron Ionization (EI): This hard ionization technique involves bombarding the molecule with high-energy electrons, typically leading to the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Characteristic fragmentation patterns would likely involve cleavages of the propenal chain and losses of small molecules like carbon monoxide (CO) and acetylene (B1199291) (C₂H₂). Analysis of related cinnamaldehyde compounds, such as 3-[4-(dimethylamino)phenyl]-2-propenal, supports the prediction of fragmentation pathways involving the aldehyde group and the aromatic ring. nist.gov

Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly useful for analyzing molecules with minimal degradation. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For this compound, analysis in positive ion mode would be expected to show a prominent peak for the [M+H]⁺ ion. Tandem MS (MS/MS) experiments on this ion could then be performed to induce fragmentation and elicit structural information. researchgate.net

| Ion Type | Ionization Mode | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺• | EI | 156.06 | Molecular ion |

| [M-H]⁺ | EI | 155.05 | Loss of a hydrogen radical |

| [M-CHO]⁺ | EI | 127.05 | Loss of the formyl radical |

| [M+H]⁺ | ESI (+) | 157.07 | Protonated molecule |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a compound by measuring its mass with very high accuracy. This technique can differentiate between compounds that have the same nominal mass but different chemical formulas. For this compound, HRMS would be used to confirm its molecular formula of C₁₁H₈O. chemscene.com The experimentally measured mass is typically expected to be within 5 parts per million (ppm) of the theoretical exact mass.

| Molecular Formula | Ion | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₁H₈O | [M]⁺• | 156.05751 |

| C₁₁H₉O⁺ | [M+H]⁺ | 157.06534 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the compound's constitution and stereochemistry.

For this compound, an X-ray diffraction study would be expected to confirm the (E)-configuration of the double bond in the propenal moiety. Furthermore, it would reveal the degree of planarity of the molecule and detail the intermolecular interactions, such as hydrogen bonds or π–π stacking, that govern the crystal packing. While no public crystal structure for this compound is currently available, studies on structurally similar chalcones and enones show that these molecules are often nearly planar and pack in the crystal via intermolecular C—H⋯O hydrogen bonding and π–π stacking interactions. nih.govnih.gov

| Parameter | Expected Information |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined (a, b, c, α, β, γ) |

| Key Torsion Angles | Confirmation of E-alkene geometry |

| Intermolecular Interactions | Presence of C—H⋯O bonds, π–π stacking |

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

Chromatographic methods are indispensable for separating this compound from reaction byproducts and starting materials, thereby allowing for accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds. Given the conjugated π-system in this compound, which acts as a strong chromophore, UV-Vis detection is highly suitable. A typical analysis would employ a reverse-phase method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a gradient of water and acetonitrile (B52724) or methanol). The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for assessing the purity of compounds that are volatile and thermally stable. This compound is expected to be amenable to GC analysis. The sample would be vaporized and passed through a capillary column (e.g., with a nonpolar or medium-polarity stationary phase) using an inert carrier gas. A Flame Ionization Detector (FID) would provide high sensitivity for quantifying the compound and any volatile impurities.

| Technique | Parameter | Typical Conditions |

|---|---|---|

| HPLC | Column | Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | |

| Detector | UV-Vis (at λmax of the compound) | |

| Purpose | Purity assessment | |

| GC | Column | Capillary column (e.g., DB-5, HP-5MS) |

| Carrier Gas | Helium or Nitrogen | |

| Detector | Flame Ionization Detector (FID) | |

| Purpose | Purity assessment for volatile impurities |

Applications of 3 4 Ethynylphenyl Prop 2 Enal As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of multiple reactive sites within 3-(4-ethynylphenyl)prop-2-enal makes it an ideal starting material for the construction of complex organic molecules. The conjugated aldehyde can participate in a variety of classic organic reactions, such as aldol (B89426) condensations and Wittig reactions, to extend the carbon chain and introduce new functionalities. analis.com.my Simultaneously, the terminal ethynyl (B1212043) group offers a handle for powerful coupling reactions, including the Sonogashira, Suzuki, and click reactions, allowing for the facile introduction of aryl, heteroaryl, or other organic fragments. mdpi.com This dual reactivity enables chemists to build elaborate molecular frameworks through sequential or one-pot multi-component reactions, leading to the efficient synthesis of natural product analogs and other medicinally relevant compounds.

Formation of Diverse Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound serves as a key precursor for the synthesis of a wide range of heterocyclic systems, owing to its ability to undergo various cyclization and cycloaddition reactions.

Pyridine (B92270) Derivatives

The synthesis of pyridine derivatives can be achieved through various condensation reactions involving α,β-unsaturated carbonyl compounds. While specific examples utilizing this compound are not extensively documented, the general reactivity of the propenal moiety suggests its suitability in established pyridine syntheses, such as the Hantzsch pyridine synthesis or variations thereof. nih.govnih.govucl.ac.uk The incorporation of the ethynylphenyl group onto the pyridine core offers opportunities for further functionalization, leading to novel ligands, catalysts, and biologically active molecules. researchgate.net

Pyrrole (B145914) Derivatives

Pyrroles, fundamental components of many natural products and pharmaceuticals, can be synthesized from chalcone-like precursors. nih.govekb.egnih.gov The reaction of α,β-unsaturated aldehydes or ketones with α-amino ketones or their equivalents is a common strategy for constructing the pyrrole ring. organic-chemistry.org The ethynylphenyl substituent on the propenal backbone of this compound can be carried through these synthetic sequences, yielding pyrroles with a terminal alkyne ready for subsequent chemical modifications. researchgate.net

Pyrazole (B372694) Derivatives

The construction of pyrazole rings from α,β-unsaturated carbonyl compounds is a well-established and widely used synthetic transformation. The reaction of this compound, which can be considered a chalcone (B49325) analog, with hydrazine (B178648) derivatives provides a direct route to 3-(4-ethynylphenyl)-substituted pyrazoles. This reaction proceeds through a condensation-cyclization sequence and is often highly efficient.

| Reactant 1 | Reactant 2 | Heterocyclic Product | General Reaction Type |

| This compound | Hydrazine | 3-(4-Ethynylphenyl)pyrazole | Condensation/Cyclization |

| This compound | Substituted Hydrazines | 1-Substituted-3-(4-ethynylphenyl)pyrazoles | Condensation/Cyclization |

This synthetic approach allows for the introduction of a wide range of substituents on the pyrazole nitrogen by varying the hydrazine starting material. The resulting ethynyl-functionalized pyrazoles are valuable intermediates for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Spirocyclic Systems

Spirocyclic compounds, characterized by two rings sharing a single atom, are of growing interest in drug discovery due to their unique three-dimensional structures. While direct examples of the synthesis of spirocycles from this compound are not prevalent in the literature, the reactivity of the propenal unit suggests its potential use in cycloaddition reactions that can lead to spirocyclic frameworks. For instance, 1,3-dipolar cycloaddition reactions with azomethine ylides or other dipoles could potentially yield spiro-pyrrolidine derivatives. nih.gov

Role in the Development of Advanced Materials Precursors

The presence of the terminal ethynyl group in this compound makes it a particularly attractive monomer for the synthesis of functional polymers and advanced materials. The alkyne functionality can undergo polymerization through various methods, including Sonogashira coupling and click chemistry, to produce conjugated polymers with interesting photophysical and electronic properties. mdpi.com

Recent research has highlighted the potential of ethynyl-based chalcones as green semiconductor materials. ekb.eg These materials exhibit promising optical limiting properties and can be processed from solution to form thin films. The combination of the chalcone chromophore with the ethynyl linkage creates a unique electronic structure that can be tuned by modifying the aromatic substituents. This opens up possibilities for the development of novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The reactivity of the aldehyde group also allows for the incorporation of this compound into polymer backbones or as pendant groups through condensation polymerization or post-polymerization modification. This functionalization can impart specific properties to the resulting materials, such as cross-linking capabilities or the ability to coordinate with metal ions.

Polymer and Oligomer Synthesis

The bifunctional nature of This compound , containing both a polymerizable alkyne and a reactive aldehyde group, suggests its potential as a monomer for the synthesis of novel polymers and oligomers. The terminal ethynyl group is particularly amenable to various polymerization techniques.

One of the most prominent methods for the polymerization of terminal alkynes is addition polymerization , often catalyzed by transition metal complexes, such as those containing rhodium or palladium. This can lead to the formation of conjugated polymers with interesting electronic and optical properties. For instance, the polymerization of aromatic acetylenes has been shown to produce poly(arylacetylene)s.

Furthermore, the ethynyl group is a key component in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and orthogonal reaction could be utilized in step-growth polymerization by reacting This compound with a bifunctional azide-containing monomer. This approach would lead to the formation of polymers incorporating triazole rings in the backbone.

The aldehyde functionality also presents opportunities for polymerization. For example, it can undergo condensation reactions with suitable co-monomers, such as diamines or diols, to form polyimines (Schiff bases) or polyacetals, respectively. The presence of both the aldehyde and the alkyne could allow for the synthesis of multifunctional polymers where one group is polymerized while the other remains available for post-polymerization modification.

However, it is crucial to reiterate that no specific examples or detailed research findings on the polymerization of This compound were found.

Functional Material Design

The structural features of This compound make it an intriguing candidate for the design of functional materials. The conjugated system, extending from the phenyl ring through the double and triple bonds, suggests potential for applications in organic electronics and photonics.

The terminal alkyne allows for the straightforward attachment of this molecule to surfaces or other molecules via "click" chemistry. This could be exploited to functionalize materials, creating surfaces with tailored properties. For example, grafting This compound onto a polymer backbone could introduce aldehyde functionalities, which can then be used for further chemical modifications or for sensing applications.

Polymers derived from This compound could exhibit interesting properties. For instance, conjugated polymers are known for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The specific electronic and optical properties would depend on the polymer structure and morphology.

The aldehyde group can also be utilized in the design of functional materials. It can participate in the formation of dynamic covalent bonds, leading to the creation of self-healing materials or stimuli-responsive gels. Again, these are potential applications based on the compound's structure, as no direct research on the use of This compound in functional material design has been identified.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Transformations of 3-(4-Ethynylphenyl)prop-2-enal

The dual reactivity of this compound presents a fertile ground for the development of novel catalytic systems that can selectively target one or both of its functional groups. Future research will likely focus on designing catalysts that can achieve high chemo-, regio-, and stereoselectivity in a variety of transformations.

A key area of exploration will be the development of catalysts for tandem or cascade reactions. For instance, a single catalytic system could potentially orchestrate a Sonogashira coupling at the ethynyl (B1212043) terminus, followed by a conjugate addition to the enal moiety. nih.govacs.orgorganic-chemistry.orgwikipedia.org This would enable the rapid assembly of complex molecular architectures from simple starting materials. Furthermore, research into catalytic systems that can achieve selective reductions of either the alkyne or the aldehyde will be crucial. While complete hydrogenation of alkynes to alkanes is well-established, the development of catalysts for the selective semihydrogenation of the triple bond in the presence of the aldehyde, or vice-versa, remains a significant challenge. organic-chemistry.orglibretexts.orgkhanacademy.orgyoutube.com

Another promising avenue is the application of photoredox catalysis to enable novel aldehyde-alkyne couplings. wikipedia.org These methods, which proceed via radical intermediates under mild conditions, could unlock new synthetic pathways for the functionalization of this compound that are not accessible through traditional thermal catalysis. Moreover, the development of metal-free catalytic systems, such as those based on TEMPO/Oxone for aldehyde synthesis, offers a greener and more sustainable approach to the transformations of this compound. nih.gov The exploration of catalytic hydroformylation, a process that converts alkenes to aldehydes, could also be adapted to modify the enal portion of the molecule or be used in tandem reactions involving the alkyne. mdpi.comresearchgate.netnih.govthalesnano.comspectroscopyonline.com

| Transformation Type | Potential Catalytic System | Desired Outcome |

| Tandem Sonogashira/Conjugate Addition | Dual-function Palladium/Copper catalyst | Rapid construction of complex molecules |

| Selective Semireduction | Poisoned Palladium catalyst (e.g., Lindlar's) | Formation of (Z)-3-(4-vinylphenyl)prop-2-enal |

| Selective Aldehyde Reduction | Chemoselective reducing agents | Formation of 3-(4-ethynylphenyl)prop-2-en-1-ol |

| Aldehyde-Alkyne Coupling | Photoredox catalysis | Novel carbon-carbon bond formations |

| Metal-Free Oxidation/Transformation | TEMPO-based systems | Green and sustainable synthesis |

| Hydroformylation | Rhodium-based catalysts | Selective functionalization of the enal |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes involving this compound to continuous flow and automated platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing. researchgate.net Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates in a contained environment. nih.gov

Future research will focus on developing robust flow protocols for key transformations of this compound, such as Sonogashira couplings and the synthesis of conjugated polymers derived from it. nih.govnih.govacs.orgresearchgate.net The integration of in-line purification and analysis techniques will be crucial for the development of fully automated, multi-step syntheses. nih.gov Automated synthesis platforms, which combine robotics with data-driven algorithms, can accelerate the discovery and optimization of new reactions and synthetic routes. wikipedia.orglibretexts.orgkhanacademy.orgyoutube.comthalesnano.com These platforms can be programmed to perform a large number of experiments in parallel, systematically varying reaction conditions to identify optimal parameters.

| Platform | Key Advantages for this compound Synthesis | Research Focus |

| Flow Chemistry | Enhanced safety, improved heat/mass transfer, scalability, precise control. | Development of continuous flow Sonogashira couplings, polymerization reactions, and tandem processes. |

| Automated Synthesis | High-throughput screening, rapid reaction optimization, data-driven discovery. | Library synthesis of derivatives, optimization of catalytic transformations, discovery of novel reaction pathways. |

Advanced Spectroscopic Tools for In-Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the transformations of this compound is essential for process optimization and control. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring of reactions are invaluable in this regard. researchgate.netbiorxiv.org

Future research will increasingly employ techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy to follow the progress of reactions involving this compound. researchgate.netnih.govresearchgate.netycombinator.comfigshare.comrsc.org For example, in-situ Raman spectroscopy has been successfully used to monitor Sonogashira coupling reactions, providing insights into the catalytic cycle and reaction kinetics. rsc.orgresearchgate.netnih.gov Similarly, in-situ FTIR can be used to track the consumption of the aldehyde functionality and the formation of products in real-time. nih.govmdpi.comfigshare.com The combination of multiple spectroscopic techniques can provide a more comprehensive picture of complex, multi-step reactions. nih.govresearchgate.net The data generated from these in-situ measurements can be used to develop and validate kinetic models, leading to more robust and efficient synthetic processes.

| Spectroscopic Technique | Information Gained | Application to this compound |

| In-situ FTIR | Monitoring of functional group transformations (e.g., C=O, C≡C-H). | Tracking aldehyde consumption, formation of addition products. |

| In-situ Raman | Probing changes in conjugation and bond vibrations. | Monitoring Sonogashira coupling, polymerization, and other alkyne reactions. |

| Combined Spectroscopies | Comprehensive real-time analysis of complex reaction mixtures. | Elucidating mechanisms of multi-step and tandem reactions. |

Development of Structure-Reactivity Relationships through Big Data and Machine Learning Approaches

The prediction of chemical reactivity and the rational design of new catalysts and reaction conditions can be greatly enhanced through the use of big data and machine learning (ML). By analyzing large datasets of chemical reactions, ML models can identify complex patterns and relationships that are not readily apparent to human chemists. nih.gov

Future research will focus on developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models specifically for molecules containing the ethynylphenyl and α,β-unsaturated aldehyde motifs. organic-chemistry.orgacs.org These models can be used to predict the reactivity of this compound in various reactions and to design new derivatives with desired properties. For instance, ML models are being developed to predict the regioselectivity of reactions such as additions to alkynes and C-H activation. acs.orgorganic-chemistry.orgspectroscopyonline.com Applying these models to this compound could help in predicting the outcome of novel transformations with high accuracy. The integration of ML with automated synthesis platforms will create a powerful feedback loop, where the results of experiments are used to continuously refine and improve the predictive power of the models.

| Approach | Application to this compound | Potential Impact |

| QSAR/QSPR | Predicting reactivity, toxicity, and other properties of derivatives. | Rational design of new molecules with tailored functionalities. |

| Machine Learning | Predicting regioselectivity, chemoselectivity, and reaction outcomes. | Accelerating the discovery of new reactions and optimizing reaction conditions. |

| Integrated ML and Automation | Autonomous experimentation and discovery. | A paradigm shift in how chemical research is conducted. |

Expanding Applications in Supramolecular Chemistry and Nanomaterials Science

The unique structural features of this compound make it an attractive building block for the construction of novel supramolecular assemblies and functional nanomaterials. The rigid phenylacetylene (B144264) unit can participate in π-π stacking and other non-covalent interactions, while the terminal alkyne and aldehyde groups provide sites for covalent modification and self-assembly. researchgate.netbiorxiv.orgresearchgate.netresearchgate.netnih.gov

In the realm of supramolecular chemistry, future research will explore the use of this compound and its derivatives as monomers for the synthesis of supramolecular polymers. The directional nature of interactions involving the ethynyl group, such as C-H···π interactions, can be exploited to control the self-assembly of these molecules into well-defined one-, two-, and three-dimensional structures. researchgate.netresearchgate.net The aldehyde functionality can be used to introduce additional recognition motifs or to crosslink the supramolecular assemblies.

In nanomaterials science, the ethynyl group of this compound provides a robust anchor for the functionalization of metal nanoparticles, such as gold and platinum. nih.govycombinator.comrsc.org This allows for the tuning of the nanoparticles' optical, electronic, and catalytic properties. The aldehyde group can be further utilized for the attachment of biomolecules or other functional moieties, leading to the development of new sensors, imaging agents, and drug delivery systems. The use of ethynylphenyl-functionalized nanoparticles is a rapidly growing area, with applications in catalysis, sensing, and biomedicine. nih.gov

| Field | Application of this compound | Future Research Directions |

| Supramolecular Chemistry | Monomer for supramolecular polymers and self-assembling systems. | Design of functional materials with tunable properties based on non-covalent interactions. |

| Nanomaterials Science | Ligand for the functionalization of metal nanoparticles. | Development of novel sensors, catalysts, and biomedical devices. |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 3-(4-Ethynylphenyl)prop-2-enal, and how can intermediates be characterized?

- Methodological Answer : The synthesis of α,β-unsaturated aldehydes like this compound typically involves cross-coupling reactions (e.g., Sonogashira coupling) to introduce the ethynyl group, followed by oxidation or aldehyde functionalization. For example, analogous methods for synthesizing (E)-3-[3'-(4"-fluorophenyl)-1'-(1"-methylethyl)-1H-indol-2-yl]prop-2-enal involve starting with carboxaldehyde precursors and employing palladium catalysts . Characterization of intermediates can be achieved via H/C NMR to confirm regioselectivity and FT-IR to identify carbonyl stretches (~1680–1700 cm) .